1-Benzyl-3-(2-iodoethyl)azetidine
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Overview
Description
1-Benzyl-3-(2-iodoethyl)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-iodoethyl)azetidine typically involves the alkylation of azetidine derivatives. One common method includes the reaction of 1-benzylazetidine with 2-iodoethanol under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-iodoethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the iodo group with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Benzylazetidine.
Substitution: Various functionalized azetidines.
Scientific Research Applications
1-Benzyl-3-(2-iodoethyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-iodoethyl)azetidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects in the treatment of diseases like cancer .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring compound without the benzyl and iodoethyl substituents.
1-Benzylazetidine: Lacks the iodoethyl group, making it less reactive in certain chemical reactions.
3-(2-Iodoethyl)azetidine: Lacks the benzyl group, affecting its overall stability and reactivity.
Uniqueness: 1-Benzyl-3-(2-iodoethyl)azetidine is unique due to the presence of both benzyl and iodoethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for versatile applications in various fields, distinguishing it from other azetidine derivatives .
Properties
Molecular Formula |
C12H16IN |
---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
1-benzyl-3-(2-iodoethyl)azetidine |
InChI |
InChI=1S/C12H16IN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
UAUOGERKHJWWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CCI |
Origin of Product |
United States |
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